2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine
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Overview
Description
2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrazine precursors, followed by their coupling under specific conditions. For example, the imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, while the pyrazine ring can be formed via cyclization reactions involving diamines and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyridine
- 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)quinoline
Uniqueness
2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine is unique due to its specific combination of imidazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)-6-piperidin-3-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-18-9-16-8-13(18)12-7-15-6-11(17-12)10-3-2-4-14-5-10/h6-10,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHNASVQTXUBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CN=CC(=N2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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